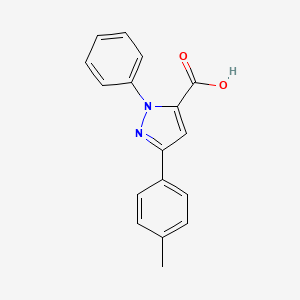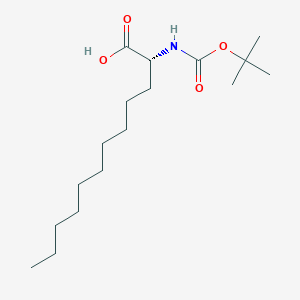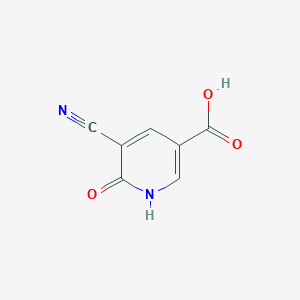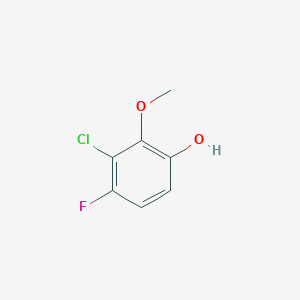
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%
Descripción general
Descripción
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% (2F5F2HPP-95) is a synthetic phenolic compound that has recently become of great interest to the scientific community due to its potential applications in the lab and its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various other phenolic compounds, such as 2-fluoro-3-methylphenol, 2-fluoro-4-methylphenol, and 2-fluoro-5-methylphenol. It has also been used as a catalyst in the synthesis of various other organic compounds, such as the synthesis of 2-fluoro-3-methylbenzoic acid. In addition, 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has potential applications in the field of medicine, as it has been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% is believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria. It is thought to do this by interfering with the production of lipids and proteins, which are essential components of the bacterial cell membrane. In addition, 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% is believed to interact with the cell membrane of bacteria, causing it to become more permeable and thus allowing more of the compound to enter the cell and disrupt its normal functioning.
Biochemical and Physiological Effects
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects on bacteria. It has been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been shown to reduce the production of certain enzymes, such as proteases, which are essential for the growth and metabolism of bacteria. Finally, 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been shown to inhibit the production of certain toxins, such as lipopolysaccharide, which are produced by certain types of bacteria and can cause serious health problems in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high purity of up to 95%. In addition, it is relatively stable, and it has a wide range of potential applications in scientific research. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, it is not very stable at high temperatures, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% in scientific research. One potential direction is to further investigate its potential applications in medicine, as it has already been shown to inhibit the growth of certain types of bacteria. Another potential direction is to investigate its potential applications in the synthesis of other organic compounds, as it has already been used as a reagent and catalyst in the synthesis of various other compounds. Finally, further research could be done to investigate its potential toxicity and other potential adverse effects in humans.
Métodos De Síntesis
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized from commercially available starting materials, such as 4-fluoro-2-hydroxy-phenol and 2-fluoro-5-chlorophenol, through a two-step process. In the first step, the two starting materials are reacted together in an aqueous medium at a temperature of 120°C for 1 hour. This reaction yields the desired product, 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%, in yields of up to 95%. In the second step, the product is purified by recrystallization from ethanol. This yields a pure sample of 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% with a purity of up to 95%.
Propiedades
IUPAC Name |
2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCWNCJRRAUCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323101 | |
| Record name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
CAS RN |
394-78-5 | |
| Record name | NSC403040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















